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Compound of Interest

6-Aminoazepan-2-one
Compound Name:
hydrochloride

Cat. No.: B596014

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectroscopic data for 6-Aminoazepan-2-
one hydrochloride and its structural isomers and analogues. Due to the limited availability of
public spectroscopic data for 6-Aminoazepan-2-one hydrochloride, this document focuses on
a comparative discussion with readily available data for e-Caprolactam and 3-Aminoazepan-2-
one. This comparison aims to offer a predictive overview of the expected spectroscopic
characteristics of 6-Aminoazepan-2-one hydrochloride.

Introduction to Compared Compounds

6-Aminoazepan-2-one hydrochloride is a derivative of caprolactam, a seven-membered
lactam. The position of the amino group on the azepane ring significantly influences the
spectroscopic properties of the molecule. For a comprehensive comparison, we will consider
the following compounds:

e 6-Aminoazepan-2-one hydrochloride (Target Compound): The primary subject of this
guide.

o ¢-Caprolactam (Analogue): The parent lactam without the amino substituent. Its well-
documented spectroscopic data provides a baseline.
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e 3-Aminoazepan-2-one (Isomer): An isomer of the target compound, where the amino group
is at the alpha position relative to the carbonyl group.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of the compared compounds is presented

below.

6-Aminoazepan-2- 3-Aminoazepan-2-
Property ) g-Caprolactam

one hydrochloride one
CAS Number 1292369-18-6[1][2] 105-60-2 671-42-1[3]
Molecular Formula CeH13CIN20[1] CeH11NO CeH12N20
Molecular Weight 164.63 g/mol [1] 113.16 g/mol 128.17 g/mol [3]
Structure

Spectroscopic Data Comparison

Detailed spectroscopic data for 6-Aminoazepan-2-one hydrochloride is not publicly available.
The following sections present available data for the comparative compounds and predictive
analysis for the target compound.

'H NMR Spectroscopy
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Chemical Shifts (6, ppm)

Compound Solvent o

and Multiplicity

1.50-1.80 (m, 6H, CH2), 2.45
e-Caprolactam Not Specified (t, 2H, COCHz2), 3.20 (t, 2H,

NCHz), 7.40 (br s, 1H, NH)[4]
3-Aminoazepan-2-one Not Available Data not publicly available.

6-Aminoazepan-2-one
hydrochloride (Predicted)

D20

Expected signals would
include multiplets for the
methylene protons of the
azepane ring, a downfield
signal for the proton at the 6-
position adjacent to the amino
group, and a signal for the NH
proton of the lactam. The
hydrochloride salt form would
likely result in a downfield shift
of the proton alpha to the

amino group.

13C NMR Spectroscopy
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Compound

Solvent

Chemical Shifts (6, ppm)

g-Caprolactam

Not Available

Data not publicly available in

searched results.

3-Aminoazepan-2-one

Not Available

Data not publicly available.

6-Aminoazepan-2-one
hydrochloride (Predicted)

D20

A signal for the carbonyl
carbon is expected around
170-180 ppm. Signals for the
five methylene carbons and
the one methine carbon of the
azepane ring are expected in
the aliphatic region. The
carbon bearing the amino
group would be shifted
downfield compared to the

other methylene carbons.

Infrared (IR) Spectroscopy
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Key Absorption Bands

Compound Sample Phase
(cm™)
~3400 (N-H stretch), ~2930,
2860 (C-H stretch), ~1650
g-Caprolactam Vapor Phase ]
(C=0 stretch, amide 1), ~1550
(N-H bend, amide I)[5]
3-Aminoazepan-2-one Not Available Data not publicly available.

6-Aminoazepan-2-one

) ] Solid (KBr or ATR)
hydrochloride (Predicted)

Expected to show
characteristic peaks for the N-
H stretching of the primary
amine and the secondary
amide, C-H stretching of the
methylene groups, a strong
C=0 stretching of the lactam,
and N-H bending vibrations.
The hydrochloride salt may
show broad absorption in the
2400-3200 cm~1 region due to
the ammonium salt.

Mass Spectrometry

Compound lonization Method [M+H]* (m/z)
g-Caprolactam Not Specified 114.09
3-Aminoazepan-2-one Not Specified 129.11

6-Aminoazepan-2-one Es|
hydrochloride

129.11 (for the free base)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., D20, DMSO-ds, CDCI3) in an NMR tube.

 Instrument: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID. Reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.

o Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
e Instrument: A Fourier-Transform Infrared Spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

o Record the sample spectrum over the range of 4000-400 cm™1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile/water.

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI).

e Acquisition:
o Infuse the sample solution directly into the ion source or inject it via an HPLC system.
o Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

o Data Analysis: Identify the molecular ion peak (e.g., [M+H]* or [M-H]~) and analyze the
fragmentation pattern if MS/MS data is acquired.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a small molecule like 6-Aminoazepan-2-one hydrochloride.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b596014#spectroscopic-data-for-6-aminoazepan-2-
one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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